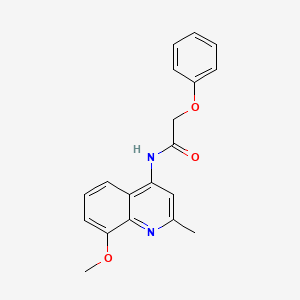
N-(8-methoxy-2-methyl-4-quinolinyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-methoxy-2-methyl-4-quinolinyl)-2-phenoxyacetamide, commonly known as MQPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MQPA is a synthetic compound that belongs to the class of quinoline derivatives and has been extensively studied for its biological activities.
Mecanismo De Acción
The mechanism of action of MQPA is not fully understood, but it is believed to exert its biological effects by inhibiting the activity of various enzymes such as matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA). These enzymes play a crucial role in cancer progression, inflammation, and thrombosis, and their inhibition by MQPA may lead to the suppression of these diseases.
Biochemical and Physiological Effects:
MQPA has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. It has also been found to reduce the expression of various inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of MMPs and uPA, leading to the suppression of cancer cell invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MQPA has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and can be modified to improve its biological activity. However, one of the limitations of MQPA is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on MQPA, including the development of more potent and selective analogs, the investigation of its efficacy in combination with other anticancer agents, and the exploration of its potential therapeutic applications in other diseases such as Alzheimer's disease and diabetes. Additionally, further studies are needed to elucidate the precise mechanism of action of MQPA and its effects on various signaling pathways involved in cancer progression, inflammation, and thrombosis.
Conclusion:
In conclusion, MQPA is a promising synthetic compound that has shown potential therapeutic applications in various diseases such as cancer, inflammation, and thrombosis. Its biological activities, mechanism of action, and biochemical and physiological effects make it an attractive candidate for further research and development in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of MQPA involves the reaction between 8-methoxy-2-methylquinoline and 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction yields MQPA as a white crystalline solid with a melting point of 147-149°C.
Aplicaciones Científicas De Investigación
MQPA has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and thrombosis. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. MQPA has also been shown to possess anti-inflammatory and antithrombotic properties, making it a promising candidate for the treatment of inflammatory and cardiovascular diseases.
Propiedades
IUPAC Name |
N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-11-16(15-9-6-10-17(23-2)19(15)20-13)21-18(22)12-24-14-7-4-3-5-8-14/h3-11H,12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTPHASKSFWWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(mesitylamino)acrylonitrile](/img/structure/B5105587.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(4-pentenoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5105592.png)
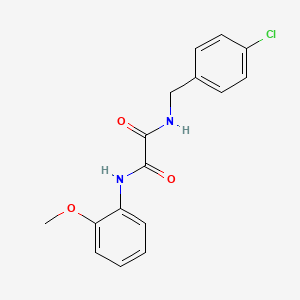
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B5105610.png)
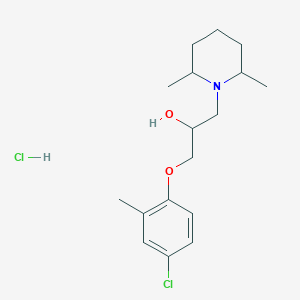
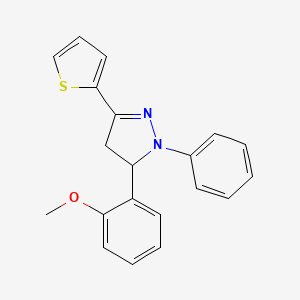
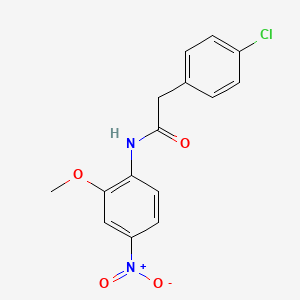

![N-benzyl-N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5105642.png)
![11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5105644.png)
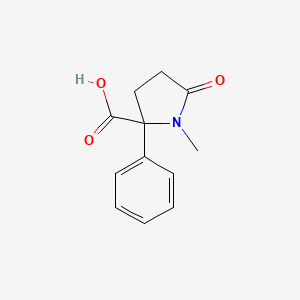
![6-nitro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5105660.png)
![2-bromo-N-[3-(4-morpholinyl)propyl]benzamide hydrochloride](/img/structure/B5105677.png)
![2-(2-chloro-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B5105685.png)